molecular formula C21H15NO3 B2666858 6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione CAS No. 100892-01-1

6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione

Cat. No.: B2666858
CAS No.: 100892-01-1
M. Wt: 329.355
InChI Key: ZFELDPJRRGWNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione is a complex organic compound belonging to the class of dibenzoazepines This compound features a unique structure with a 4-methoxyphenyl group attached to a dibenzoazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with an appropriate amine, followed by cyclization and oxidation steps to form the dibenzoazepine core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and oxidation processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dibenzoazepines, quinones, and amine derivatives, each with distinct chemical and physical properties .

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered biochemical pathways. In the context of its potential antidepressant effects, the compound may modulate neurotransmitter levels in the brain by inhibiting monoamine oxidase A (MAO-A) and interacting with serotonergic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxyphenyl)-5H-dibenzo[c,E]azepine-5,7(6H)-dione is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

6-(4-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3/c1-25-15-12-10-14(11-13-15)22-20(23)18-8-4-2-6-16(18)17-7-3-5-9-19(17)21(22)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFELDPJRRGWNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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